molecular formula C17H18N2O7 B13911478 5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13911478
M. Wt: 362.3 g/mol
InChI Key: CNOXSLNBVHNIES-UHFFFAOYSA-N
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Description

5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and piperidine derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the dimethoxyethoxy group through nucleophilic substitution reactions.

    Cyclization: Formation of the isoindole ring through cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. Common products may include various substituted isoindole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

    Diagnostics: Possible applications in diagnostic imaging and assays.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of new chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Common mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole structures.

    Piperidine Derivatives: Compounds with similar piperidine structures.

Uniqueness

5-(2,2-Dimethoxyethoxy)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

5-(2,2-dimethoxyethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H18N2O7/c1-24-14(25-2)8-26-9-3-4-10-11(7-9)17(23)19(16(10)22)12-5-6-13(20)18-15(12)21/h3-4,7,12,14H,5-6,8H2,1-2H3,(H,18,20,21)

InChI Key

CNOXSLNBVHNIES-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)OC

Origin of Product

United States

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